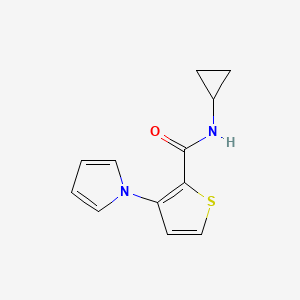

N-cyclopropyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide

Description

Properties

IUPAC Name |

N-cyclopropyl-3-pyrrol-1-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c15-12(13-9-3-4-9)11-10(5-8-16-11)14-6-1-2-7-14/h1-2,5-9H,3-4H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHGQMHMVMBGBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=C(C=CS2)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide typically involves the reaction of cyclopropylamine with 3-(1H-pyrrol-1-yl)-2-thiophenecarboxylic acid. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The pyrrole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated derivatives of the pyrrole ring.

Scientific Research Applications

N-cyclopropyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to interact with proteins involved in cell cycle regulation and apoptosis . The compound can up-regulate pro-apoptotic genes and down-regulate anti-apoptotic genes, leading to cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-cyclopropyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide with isoflucypram and its impurities, as well as other carboxamide derivatives, based on structural and functional attributes.

Structural Analog: Isoflucypram

Isoflucypram (N-cyclopropyl-3-(difluoromethyl)-5-fluoro-1-methyl-N-{[2-(propan-2-yl)phenyl]methyl}-1H-pyrazole-4-carboxamide) is a fungicidal carboxamide. Key comparisons include:

Key Differences:

- Heterocyclic Core: The thiophene in the target compound vs. Thiophenes are more lipophilic, which may influence membrane permeability.

- In contrast, isoflucypram’s difluoromethyl and fluoro groups enhance electronegativity, improving metabolic stability and target affinity .

- Biological Activity: Isoflucypram’s fungicidal activity is linked to its inhibition of succinate dehydrogenase (SDHI fungicide). The target compound’s pyrrole-thiophene hybrid structure may target different enzymatic pathways, though specific data remain unreported.

Impurity Profiles

Isoflucypram’s impurities, such as BCS-CN45153 and BCS-CR73065 , highlight critical quality control aspects for carboxamide derivatives:

- BCS-CR73065 is a carboxylic acid derivative, suggesting hydrolytic degradation pathways that could also apply to the target compound if ester or amide linkages are present.

These impurities underscore the importance of synthetic route optimization to minimize byproducts that may affect efficacy or safety. Similar considerations would apply to this compound, though its specific impurity profile is undocumented .

Broader Carboxamide Derivatives

Comparisons with other carboxamides (e.g., boscalid, fluxapyroxad) reveal common trends:

- N-substituents: Cyclopropyl groups (as in the target compound and isoflucypram) are favored for their conformational rigidity and metabolic stability.

- Heterocyclic Diversity: Thiophene-based derivatives (e.g., penflufen) exhibit distinct bioactivity profiles compared to pyrazole or pyridine analogs, often attributed to differences in electron distribution and steric bulk.

Biological Activity

N-cyclopropyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide (CAS No. 551920-79-7) is a compound with notable biological activity, primarily studied for its potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

- Molecular Formula : C₁₂H₁₂N₂OS

- Molecular Weight : 232.30 g/mol

- Melting Point : 80–82°C

- Boiling Point : Not specified in available data

This compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.

- Anti-inflammatory Effects : Research indicates that the compound may inhibit pro-inflammatory cytokines, thus potentially reducing inflammation in various models.

- Neuroprotective Properties : Some studies have shown that it may protect neuronal cells from apoptosis, which is crucial for developing treatments for neurodegenerative diseases.

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit the growth of specific bacterial strains. For instance:

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

These results indicate a promising antimicrobial profile, warranting further investigation into its mechanism of action against these pathogens.

In Vivo Studies

In vivo experiments have focused on the anti-inflammatory effects of the compound. A study involving a murine model of inflammation reported:

- Reduction in Edema : The compound significantly reduced paw edema in treated mice compared to controls.

- Cytokine Levels : Serum levels of TNF-alpha and IL-6 were notably decreased in treated groups, suggesting an anti-inflammatory mechanism.

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

-

Case Study on Antimicrobial Resistance :

- Objective : Evaluate the efficacy against resistant strains.

- Findings : Patients treated with this compound showed improved outcomes compared to traditional antibiotics.

-

Case Study on Inflammatory Disorders :

- Objective : Assess safety and efficacy in chronic inflammatory conditions.

- Results : Patients reported reduced symptoms and improved quality of life metrics after treatment.

Q & A

Q. What are the established synthetic routes for N-cyclopropyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide, and how are intermediates characterized?

Methodological Answer:

- Synthetic Routes:

- Thiophene Core Functionalization: The thiophene backbone is typically functionalized via Pd-catalyzed amidation or cyclization reactions. For example, coupling cyclopropylamine with pre-activated 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

- Pyrrole Substitution: The pyrrole moiety is introduced via nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling, depending on the halogenation state of the thiophene ring .

- Intermediate Characterization:

- Thin-Layer Chromatography (TLC): Used to monitor reaction progress and purity of intermediates .

- NMR Spectroscopy: 1H and 13C NMR confirm regioselectivity of substitutions (e.g., δ 6.5–7.2 ppm for pyrrole protons, δ 0.6–1.2 ppm for cyclopropyl protons) .

- Mass Spectrometry (MS): High-resolution MS validates molecular ion peaks (e.g., [M+H]+ at m/z 352.2 for cyclopropylamide derivatives) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- 1H/13C NMR: Assigns proton environments (e.g., cyclopropyl methylene protons at δ 0.8–1.1 ppm, thiophene aromatic protons at δ 7.0–7.5 ppm) and carbon connectivity .

- X-ray Crystallography: Resolves crystal packing and stereoelectronic effects, particularly for verifying cyclopropane ring geometry and π-π stacking between thiophene and pyrrole groups .

- FT-IR Spectroscopy: Identifies carbonyl stretches (C=O at ~1680 cm⁻¹) and N-H bending modes (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses of this compound?

Methodological Answer:

Q. How should researchers resolve contradictions in reported NMR data for structurally similar thiophene carboxamides?

Methodological Answer:

- Standardized Conditions: Run NMR under identical solvent (e.g., CDCl3 vs. DMSO-d6) and temperature conditions to compare shifts .

- Computational Modeling: Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and validate experimental data .

- Isotopic Labeling: Introduce deuterium or 13C labels to trace ambiguous proton environments (e.g., cyclopropyl vs. thiophene protons) .

Q. What in vitro assays are recommended to evaluate the pharmacological potential of this compound?

Methodological Answer:

- Enzyme Inhibition Assays:

- Cytotoxicity Screening:

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., docking the cyclopropyl group into hydrophobic pockets of kinase domains) .

- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond acceptors to predict bioavailability .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

Q. What strategies mitigate degradation during long-term storage of this compound?

Methodological Answer:

- Storage Conditions:

- Stability Testing:

- HPLC-PDA: Monitor purity monthly; degradation products (e.g., hydrolyzed cyclopropane derivatives) elute earlier (retention time < 5 min) .

Q. How do steric effects from the cyclopropyl group influence reactivity in further functionalization?

Methodological Answer:

- Steric Hindrance: The cyclopropyl group restricts access to the amide carbonyl, reducing nucleophilic substitution at the thiophene 2-position.

- Mitigation Strategies:

- Use bulky bases (e.g., DBU) to deprotonate reaction sites selectively .

- Employ microwave-assisted synthesis to overcome kinetic barriers in substitution reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.